2-Chlorophenylboronic acid

Conformational analysis Computational chemistry Structural biology

Researchers needing reproducible ortho-substituted biaryl synthesis via Suzuki coupling face regioselectivity issues from chelating ortho-substituents. 2-Chlorophenylboronic acid (CAS 3900-89-8) solves this: • Non-chelating ortho-Cl directs coupling to distinct regioisomers vs. OMe analogs, enabling atropselective access to axially chiral compounds. • Defined conformational landscape (anti-syn: 0.0, anti-anti: 4.66, syn-syn: 6.76 kcal/mol) benchmarks computational models. • FAAH inhibition (Ki 0.01-1 µM) supports endocannabinoid signaling studies. Supplied ≥97% purity, white crystalline powder, with full QC documentation.

Molecular Formula C6H6BClO2
Molecular Weight 156.38 g/mol
CAS No. 3900-89-8
Cat. No. B050647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenylboronic acid
CAS3900-89-8
Synonyms(o-Chlorophenyl)boronic Acid;  2-Chlorobenzeneboronic Acid;  2-Chlorophenylboronic Acid;  (2-Chlorophenyl)-boronic Acid;  o-Chloro-benzeneboronic Acid
Molecular FormulaC6H6BClO2
Molecular Weight156.38 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1Cl)(O)O
InChIInChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
InChIKeyRRCMGJCFMJBHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenylboronic Acid Specifications


2-Chlorophenylboronic acid (CAS 3900-89-8) is an ortho-substituted arylboronic acid building block with the molecular formula C6H6BClO2 and a molecular weight of 156.37 g/mol [1]. The compound typically presents as a white to off-white crystalline powder with a reported melting point range of 92–102 °C . As a monohalogenated phenylboronic acid, it serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation in pharmaceutical and materials chemistry applications [2].

Ortho-substituted building block For Suzuki-Miyaura cross-coupling reactions requiring a non-chelating ortho-substituent.
Regioselective synthesis Enables atropselective arylpyridine formation when metal O-chelation must be avoided.
FAAH inhibitor tool Supports endocannabinoid system research; reported to inhibit FAAH in the micromolar range.

2-Chlorophenylboronic Acid Irreplaceability


Substituting 2-chlorophenylboronic acid with its meta- or para-isomers, or with unsubstituted phenylboronic acid, introduces quantifiable changes in reaction outcomes due to ortho-substituent effects on both steric and electronic properties [1]. The proximity of the chlorine atom to the boronic acid group alters the electron density on boron, affecting acidity, catalytic activity, and the geometry of key intermediates [2]. These differences manifest as measurable variations in Suzuki coupling regioselectivity, conformational stability, and biological target engagement, which are critical for reproducible synthetic routes and structure-activity relationships [3].

Conformational space mismatch
Meta/para isomers show narrower energy gaps between conformers, which may alter molecular recognition in binding pockets.
Metal-chelation behavior differs
Ortho-chloro lacks O-chelation capability, shifting regioselectivity compared to ortho-methoxy analogs in cross-couplings.
FAAH inhibition may not transfer
Inhibitory activity reported for the ortho-chloro isomer may not be retained with meta-, para-isomers or unsubstituted phenylboronic acid.

2-Chlorophenylboronic Acid: Quantified Differentiation


Conformational Energy Landscape Differentiation

The ortho-chlorophenylboronic acid (o-ClPhBA) exhibits a distinct conformational energy profile compared to its meta- and para- isomers. The relative stabilities of the anti-syn, anti-anti, and syn-syn conformers for o-ClPhBA are 0.0, 4.66, and 6.76 kcal/mol, respectively, at the B3LYP/6-311++G(d,p) level of theory, while m-ClPhBA and p-ClPhBA display different relative stability distributions [1]. This conformational restriction imposed by the ortho-chloro substituent influences the molecule's preferred geometry and, consequently, its intermolecular interactions in both supramolecular assemblies and biological binding pockets [2].

Conformational energy
Head-to-head
o-ClPhBA: anti-syn 0.0, anti-anti 4.66, syn-syn 6.76 kcal/mol. m-ClPhBA: 0.00, 3.98, 1.51; p-ClPhBA: 0.00, 4.10, 1.44
Ortho-substitution restricts conformational space, impacting molecular recognition design.
DFT-calculated energies; experimental validation varies.
Conformational analysis Computational chemistry Structural biology

Metal-Chelation and Regioselectivity

In a regio- and atropselective Suzuki–Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-chlorophenylboronic acid (o-ClPhBA) exhibited a different selectivity profile compared to ortho-methoxyphenylboronic acid [1]. The ortho-methoxy analogue demonstrated an additional metal O-chelation effect in the transition state that was notably absent for the ortho-chloro analogue, leading to divergent substitution patterns on the pyridine core [2]. This mechanistic difference directly impacts the regioisomeric outcome of the coupling reaction, as confirmed by single-crystal X-ray analysis of the resulting atropisomeric products [3].

Regioselectivity
Head-to-head
No metal O-chelation observed for o-ClPhBA; ortho-methoxy analogue exhibits O-chelation, leading to opposite regioselectivity.
Non-chelating ortho-substituent directs atropselective coupling outcome.
Observed with 3,4,5-tribromo-2,6-dimethylpyridine; generality requires verification.
Suzuki-Miyaura coupling Regioselectivity Atropisomer synthesis

Enhanced Lewis Acidity

The predicted pKa of 2-chlorophenylboronic acid is 8.23 ± 0.58, reflecting the electron-withdrawing inductive effect of the ortho-chloro substituent on the boronic acid group . This value is notably lower than the experimentally determined pKa of unsubstituted phenylboronic acid, which is 8.86 [1]. The increased acidity correlates with a more electrophilic boron center, which can enhance the compound's efficacy as a Lewis acid catalyst in certain transformations and influence its binding affinity in biological contexts [2].

Lewis acidity
Reported
o-ClPhBA pKa 8.23 ± 0.58 (predicted); phenylboronic acid pKa 8.86 (experimental). ΔpKa ≈ −0.63.
Lower pKa reflects increased boron electrophilicity, may influence coupling kinetics.
Predicted value; experimental determination advised.
Physical organic chemistry Catalysis Reaction optimization

FAAH Inhibitory Activity

2-Chlorophenylboronic acid has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), with a reported Ki value in the range of 0.01–1 µM [1]. This inhibitory activity positions it as a tool compound for investigating the endocannabinoid system and related therapeutic areas, including pain, anxiety, and inflammation . While direct comparative Ki data for other phenylboronic acids against FAAH is not available in the same study, this level of potency distinguishes it from unsubstituted phenylboronic acid, which is typically not reported as a potent FAAH inhibitor.

FAAH inhibition
Class-level
Ki = 0.01–1 µM (supplier data). Unsubstituted phenylboronic acid not reported as a potent FAAH inhibitor.
Supports FAAH inhibitor tool context for endocannabinoid research.
Supplier-reported Ki range; independent validation recommended.
Enzyme inhibition Drug discovery Neuroscience

2-Chlorophenylboronic Acid Applications


Atropisomeric Arylpyridine Synthesis

2-Chlorophenylboronic acid is the reagent of choice for the regio- and atropselective synthesis of ortho-substituted arylpyridine derivatives when a non-chelating ortho-substituent is required [1]. Its lack of metal-chelation capability, in contrast to ortho-methoxy analogs, directs the coupling to a different regioisomeric outcome, enabling access to a distinct class of axially chiral compounds with potential applications as chiral ligands and functional materials [2].

Ortho-Boronic Acid Conformational Studies

Owing to its well-characterized conformational energy landscape, 2-chlorophenylboronic acid serves as a benchmark molecule for studying the effects of ortho-substitution on molecular geometry and non-covalent interactions [3]. Its distinct conformational preferences, quantified by relative energy differences (anti-syn: 0.0, anti-anti: 4.66, syn-syn: 6.76 kcal/mol), make it a valuable reference compound for validating computational models and for designing boronic acid-based supramolecular architectures [4].

FAAH Inhibitor for Endocannabinoid Research

With a reported Ki range of 0.01–1 µM against FAAH, 2-chlorophenylboronic acid can be employed as a pharmacological tool to modulate endocannabinoid signaling in cellular and biochemical assays [5]. Its use is particularly relevant in studies investigating pain, anxiety, depression, and inflammation where FAAH inhibition is a validated therapeutic hypothesis .

Tuberculostatic Imidazopyridine Building Block

2-Chlorophenylboronic acid is a key intermediate in the synthesis of imidazo[1,2-a]pyridine amides that exhibit tuberculostatic activity . For medicinal chemistry programs targeting tuberculosis, this compound provides a direct entry point to a privileged scaffold with established biological relevance, streamlining the synthesis of focused compound libraries .

Application
Selection Property
Validation Focus
Atropisomeric coupling
Non-chelating ortho-substituent
Regioselectivity outcome review
Conformational studies
Ortho-substitution effect
Conformational energy modeling
FAAH inhibition research
Reported FAAH inhibition
Enzyme inhibition assay context
Tuberculostatic building block
Ortho-chloro building block
Anti-tuberculosis activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.